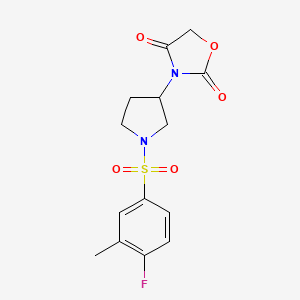

3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(4-fluoro-3-methylphenyl)sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O5S/c1-9-6-11(2-3-12(9)15)23(20,21)16-5-4-10(7-16)17-13(18)8-22-14(17)19/h2-3,6,10H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHXYWMQVNSXOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)N3C(=O)COC3=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the oxazolidine-2,4-dione moiety. The sulfonylation of the fluorinated methylphenyl group is then carried out under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as reaction time, temperature control, and purification methods to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and fluorinated methylphenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

Biology: It may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.

Medicine: Research into its medicinal properties could lead to the development of new drugs for treating various diseases.

Industry: The compound’s unique chemical properties make it useful in the development of new materials with specific characteristics, such as improved thermal stability or enhanced mechanical properties.

Mechanism of Action

The mechanism of action of 3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Oxadiazole Derivatives

Compounds such as 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) and its enantiomer 1b () share a pyrrolidine-oxyphenyl backbone but differ in their core heterocycle (1,2,4-oxadiazole vs. oxazolidinedione). This distinction may influence membrane permeability and target binding .

Oxazolidinedione Derivatives

(Z)-5-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione () shares the oxazolidinedione core but incorporates methoxybenzylidene and methoxyphenyl groups.

Pyrazole Derivatives

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () features a pyrazole core with sulfanyl and trifluoromethyl groups. While structurally distinct from the target compound, the sulfur-containing moieties in both molecules may confer similar resistance to enzymatic degradation .

Functional Group Analysis

Key Observations:

- Sulfonyl vs.

- Electron-Withdrawing vs. Electron-Donating Groups: Fluorine and sulfonyl groups in the target compound may improve metabolic stability relative to methoxy-substituted analogs, which are prone to oxidative demethylation .

Biological Activity

3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, identified by its CAS number 2034524-05-3, is a synthetic compound that belongs to the oxazolidine class. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅FN₂O₅S |

| Molecular Weight | 342.34 g/mol |

| CAS Number | 2034524-05-3 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group in the molecular structure is known to enhance binding affinity to target proteins, potentially modulating their activity.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered physiological responses.

- Receptor Modulation : Interaction with receptors may result in changes in signal transduction pathways, impacting cellular functions.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, oxazolidines are often explored for their efficacy against bacterial infections due to their ability to inhibit protein synthesis.

Cytotoxicity Studies

Preliminary studies have suggested that 3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione may possess cytotoxic effects against certain cancer cell lines. In vitro assays have shown varying degrees of cytotoxicity, necessitating further investigation into its potential as an anticancer agent.

Case Studies and Research Findings

- In Vitro Studies :

- A study demonstrated that compounds structurally related to oxazolidines exhibited significant antibacterial activity against Gram-positive bacteria. This suggests that 3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione could be effective against similar pathogens.

- Cytotoxicity Assays :

- In a recent assay involving human cancer cell lines, the compound showed IC50 values indicating moderate cytotoxicity. This data highlights its potential as a lead compound for further development in cancer therapeutics.

Conclusion and Future Directions

The biological activity of 3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione presents promising avenues for research in antimicrobial and anticancer therapies. However, comprehensive studies are essential to elucidate its mechanisms of action and optimize its pharmacological properties.

Future research should focus on:

- Detailed mechanistic studies to understand how this compound interacts with specific biological targets.

- In vivo studies to evaluate the therapeutic potential and safety profile.

- Structure-activity relationship (SAR) studies to identify modifications that enhance efficacy and reduce toxicity.

Q & A

Q. What are the optimal synthetic routes for 3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, and how can purity be maximized?

Answer: The synthesis involves multi-step reactions starting with pyrrolidine sulfonylation and oxazolidine-dione ring formation. Key steps include:

- Sulfonylation : Reacting pyrrolidine with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group .

- Oxazolidine-dione Formation : Cyclization via nucleophilic attack of an α-hydroxyamide intermediate using carbonyldiimidazole (CDI) or phosgene derivatives .

- Purification : Recrystallization (e.g., methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (absence of residual solvent peaks) .

Q. How can the molecular structure of this compound be experimentally validated?

Answer: Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent integration (e.g., sulfonyl group at δ ~7.5 ppm for aromatic protons, pyrrolidine protons at δ ~3.0–4.0 ppm) .

- X-ray Crystallography : Single-crystal analysis to resolve stereochemistry (e.g., chair conformation of the oxazolidine-dione ring) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]: ~423.12 g/mol) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity?

Answer:

- Substituent Effects : The 4-fluoro-3-methylphenyl group enhances lipophilicity and metabolic stability compared to chlorophenyl analogs, as shown in SAR studies of related oxazolidinones . Fluorine’s electron-withdrawing nature improves binding to hydrophobic enzyme pockets (e.g., bacterial enoyl-acyl carrier protein reductase) .

- Methodology : Synthesize analogs via parallel synthesis, then test inhibitory activity in enzyme assays (IC) and antibacterial MIC (minimum inhibitory concentration) studies. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .

Q. What experimental strategies resolve contradictions in reported bioactivity data for oxazolidine-dione derivatives?

Answer: Discrepancies often arise from:

- Assay Conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration affecting membrane permeability). Standardize protocols using CLSI guidelines for antimicrobial testing .

- Impurity Artifacts : Trace by-products (e.g., desulfonated intermediates) may confound results. Use LC-MS to verify compound integrity pre-assay .

- Strain-Specific Effects : Test across multiple bacterial strains (e.g., S. aureus vs. E. coli) to identify spectrum limitations .

Q. What mechanistic hypotheses explain this compound’s potential protease inhibition?

Answer: The oxazolidine-dione core mimics peptide bonds, enabling competitive inhibition. Proposed mechanisms:

- Transition-State Mimicry : The dione carbonyls interact with catalytic serine residues (e.g., in elastase), as seen in crystallographic studies of similar compounds .

- Sulfonyl Group Role : The 4-fluoro-3-methylphenylsulfonyl moiety may block substrate access to the active site, supported by mutagenesis studies .

- Validation : Perform kinetic assays (e.g., fluorogenic substrate hydrolysis) and site-directed mutagenesis to identify critical enzyme residues .

Q. How can computational methods predict metabolic pathways and toxicity?

Answer:

- Metabolism Prediction : Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to identify likely Phase I oxidation sites (e.g., pyrrolidine ring) and Phase II glucuronidation .

- Toxicity Screening : Assess hepatotoxicity via mitochondrial membrane potential assays (JC-1 staining in HepG2 cells) and genotoxicity (Ames test) .

- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.